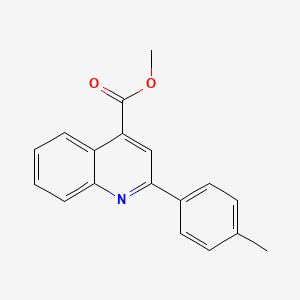

methyl 2-(4-methylphenyl)-4-quinolinecarboxylate

説明

Synthesis Analysis Synthesis of quinoline derivatives can be accomplished through various methods. For instance, a novel [2 + 1 + 3] cyclization reaction was established for the synthesis of 2-aryl-4-quinolinecarboxylates from aryl methyl ketones, arylamines, and 1,3-dicarbonyl compounds, which demonstrates an efficient and metal-free process operating under mild conditions (Zhou et al., 2021). This could provide insight into potential synthesis routes for methyl 2-(4-methylphenyl)-4-quinolinecarboxylate.

Molecular Structure Analysis Quinoline derivatives typically exhibit distinct structural characteristics that contribute to their chemical and physical properties. While specific data on methyl 2-(4-methylphenyl)-4-quinolinecarboxylate was not found, studies on similar compounds can offer insight. For instance, the molecular structure, optimized via Gaussian09 program package, and NMR spectral assessment for other quinoline derivatives indicate significant structural information that might be relevant (Menon et al., 2017).

Chemical Reactions and Properties Quinoline derivatives are known for their reactivity in various chemical reactions. For example, transformations of methyl 2-benzoylamino-2-oxobutanoate into different quinoline derivatives have been documented, providing a basis for understanding the chemical behavior of these compounds (Stanovnik et al., 2003).

Physical Properties Analysis The physical properties of quinoline derivatives can be influenced by their molecular structure. Although specifics on methyl 2-(4-methylphenyl)-4-quinolinecarboxylate are not available, related research can provide a general understanding. For instance, the photophysical analyses of certain quinoline derivatives reveal insights into their optical properties, which are crucial for applications in fields like photoluminescence (Bonacorso et al., 2018).

Chemical Properties Analysis The chemical properties, such as reactivity and stability, can be determined by the structure and substituents of quinoline derivatives. While specific details on methyl 2-(4-methylphenyl)-4-quinolinecarboxylate were not found, studies on similar compounds highlight the importance of electronic effects and substitution patterns on their chemical behavior and reactivity (Gabrielli et al., 2016).

科学的研究の応用

Bioimaging and Visualization Reagents :

- Phosphorescent biscyclometallated iridium(III) ethylenediamine complexes, including methyl 2-phenyl-4-quinolinecarboxylate, have been synthesized and characterized. These complexes are used in bioimaging due to their emission properties and biocompatibility, as well as their potential application as visualization reagents in biological systems like zebrafish (Tang et al., 2015).

Radioligands for Peripheral Benzodiazepine Receptors :

- N-[11C]methylated quinoline-2-carboxamides, which are analogous to methyl 2-(4-methylphenyl)-4-quinolinecarboxylate, have been labeled with carbon-11 to assess peripheral benzodiazepine type receptors in vivo using positron emission tomography (PET). These derivatives show promise for imaging applications (Matarrese et al., 2001).

Helical Quinoline-Derived Oligoamide Foldamers :

- Research has been conducted on oligoamides of quinolinecarboxylic acid, related to methyl 2-(4-methylphenyl)-4-quinolinecarboxylate, for their helical structures. These structures have applications in molecular design and understanding of conformational stability (Jiang et al., 2003).

Anticancer Agent Development :

- Studies on derivatives of 4-quinolinecarboxylic acid, similar to methyl 2-(4-methylphenyl)-4-quinolinecarboxylate, have been carried out for their potential as anticancer agents. These studies include preclinical evaluations and examinations of their mechanisms of action (Chen & Dexter, 1992).

Antifungal Agent Synthesis and QSAR Studies :

- Quantitative Structure Activity Relationship (QSAR) studies have been performed on a series of 4-methyl-2-(p-substitutedphenyl)quinoline derivatives, which relate to the synthesis and potential antifungal activities of these compounds (Chourasia et al., 2017).

Synthesis of Novel Compounds :

- Research has explored novel cyclization reactions for synthesizing 2-aryl-4-quinolinecarboxylates, which involve methyl 2-(4-methylphenyl)-4-quinolinecarboxylate. This research is significant for developing new synthetic methodologies and bioactive molecules (Zhou et al., 2021).

特性

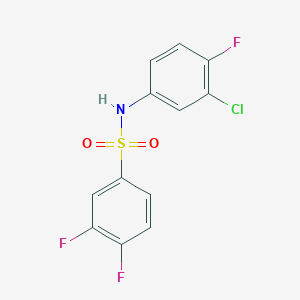

IUPAC Name |

methyl 2-(4-methylphenyl)quinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-12-7-9-13(10-8-12)17-11-15(18(20)21-2)14-5-3-4-6-16(14)19-17/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQJDQWPXXNPGPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(4-methylphenyl)quinoline-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

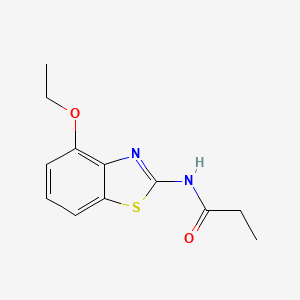

![6-allyl-2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5809118.png)

![N-[7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5809131.png)

![4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenol](/img/structure/B5809134.png)

![(3-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine](/img/structure/B5809146.png)

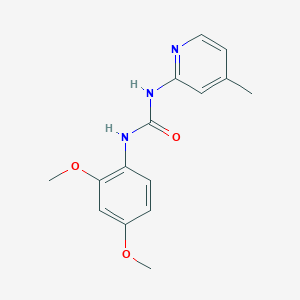

![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5809169.png)

![1-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5809171.png)

![2-[(2-fluorobenzyl)oxy]-1-(2-nitrovinyl)naphthalene](/img/structure/B5809179.png)

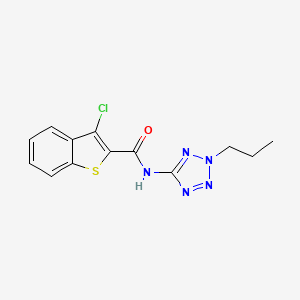

![N'-{[2-(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5809186.png)

![5-methyl-4-[(1H-1,2,4-triazol-5-ylthio)methyl]-2-furoic acid](/img/structure/B5809194.png)